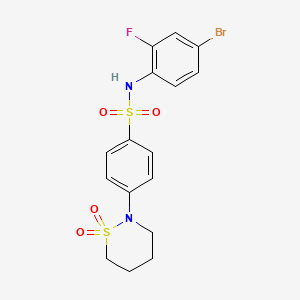

![molecular formula C17H19NO4S2 B6512205 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide CAS No. 946242-30-4](/img/structure/B6512205.png)

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains several functional groups including a methoxy group, a benzenesulfonyl group, a thiophene ring, and a cyclopropanecarboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiophene ring and a benzenesulfonyl group could potentially influence the compound’s shape and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxy group might be susceptible to demethylation, while the benzenesulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, and stability .Applications De Recherche Scientifique

N-[2-(4-MBS-2-TEP)EC] has been used in a variety of scientific research applications, including as a ligand for metal-catalyzed asymmetric hydrogenation reactions, as an inhibitor of the enzyme dihydrofolate reductase (DHFR), and as a reactant in the synthesis of novel bioactive compounds. It has also been used in the synthesis of heterocyclic compounds, such as thiophene derivatives, and in the synthesis of novel organic catalysts.

Mécanisme D'action

N-[2-(4-MBS-2-TEP)EC] acts as a ligand for metal-catalyzed asymmetric hydrogenation reactions by forming a complex with the metal catalyst. It also binds to the enzyme dihydrofolate reductase (DHFR) and inhibits its activity, which can lead to the inhibition of cell proliferation and the induction of apoptosis.

Biochemical and Physiological Effects

N-[2-(4-MBS-2-TEP)EC] has been shown to have anti-proliferative effects on various types of cancer cells. It has also been shown to have anti-inflammatory effects and to increase the production of the cytokine interleukin-6 (IL-6).

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(4-MBS-2-TEP)EC] has several advantages for use in laboratory experiments. It is water-soluble, has a relatively low melting point, and is relatively stable. However, it is also susceptible to hydrolysis and oxidation, which can limit its usefulness in certain experiments.

Orientations Futures

In the future, N-[2-(4-MBS-2-TEP)EC] could be further investigated for its potential therapeutic applications. It could also be used as a reactant in the synthesis of new organic catalysts and heterocyclic compounds. Additionally, its mechanism of action could be further explored to determine its potential as an inhibitor of other enzymes. Finally, its ability to form metal-catalyzed complexes could be explored as a potential method of synthesizing new compounds.

Méthodes De Synthèse

N-[2-(4-MBS-2-TEP)EC] can be synthesized in two steps. The first step involves the reaction of 2-thiophen-2-yl ethyl bromide with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product of the first step with cyclopropanecarboxylic acid in the presence of a base, such as potassium carbonate, to form N-[2-(4-MBS-2-TEP)EC].

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-13-6-8-14(9-7-13)24(20,21)16(15-3-2-10-23-15)11-18-17(19)12-4-5-12/h2-3,6-10,12,16H,4-5,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBFWXAEWMTPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B6512123.png)

![N-benzyl-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B6512128.png)

![N-[(4-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B6512133.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B6512140.png)

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B6512143.png)

![N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B6512147.png)

![5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B6512161.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6512169.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B6512180.png)

![2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B6512183.png)

![3,5-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512194.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B6512200.png)

![2-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512202.png)